molecular formula C10H6Br2N2 B129602 6,6'-Dibromo-3,3'bipyridine CAS No. 147496-14-8

6,6'-Dibromo-3,3'bipyridine

Cat. No.: B129602
CAS No.: 147496-14-8
M. Wt: 313.98 g/mol
InChI Key: IJTQXCQPBVBRSV-UHFFFAOYSA-N
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Description

6,6’-Dibromo-3,3’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions of the bipyridine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for 6,6’-Dibromo-3,3’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 6,6’-Dibromo-3,3’-bipyridine .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Dibromo-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,6’-Dibromo-3,3’-bipyridine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6,6’-Dibromo-3,3’-bipyridine is unique due to the presence of bromine atoms, which provide sites for further functionalization and enable its use in a broader range of chemical reactions compared to its unsubstituted counterparts .

Properties

IUPAC Name

2-bromo-5-(6-bromopyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQXCQPBVBRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423776
Record name 6,6'-Dibromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147496-14-8
Record name 6,6'-Dibromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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